Pleconaril - 153168-05-9

Pleconaril

Catalog Number: EVT-278808
CAS Number: 153168-05-9
Molecular Formula: C18H18F3N3O3
Molecular Weight: 381.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pleconaril (3-[3,5-dimethyl-4[[3-(3-methyl-5-isoxazolyl)propyl]oly]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole) is a synthetic, broad-spectrum antiviral agent that belongs to the class of capsid-binding inhibitors. [] It exhibits potent activity against a wide range of picornaviruses, including rhinoviruses and enteroviruses. [, ] Pleconaril is primarily utilized in scientific research as a tool to study picornavirus replication mechanisms, viral capsid structure, and the development of antiviral resistance. [, , ]

Molecular Structure Analysis

Pleconaril is a small molecule with a defined three-dimensional structure. [] It contains several key structural features, including a hydrophobic core, a polar head group, and a flexible linker region. [] These features allow Pleconaril to bind specifically to a hydrophobic pocket within the VP1 capsid protein of picornaviruses. [, , , ]

Mechanism of Action

Pleconaril exerts its antiviral activity by binding to a hydrophobic pocket located within the VP1 capsid protein of picornaviruses. [, , , ] This binding interaction stabilizes the viral capsid, preventing conformational changes necessary for crucial steps in the viral replication cycle. [, ] Pleconaril primarily inhibits viral attachment to host cells and the subsequent uncoating of the viral genome. [, , , ]

Applications
  • Understanding Picornavirus Replication: Pleconaril is a valuable tool for dissecting the intricate steps involved in picornavirus replication. [, , ] By inhibiting specific stages of the viral life cycle, researchers can gain insights into the roles of viral proteins and host factors.

  • Investigating Viral Capsid Structure: The interaction of Pleconaril with the VP1 hydrophobic pocket has been crucial in elucidating the structural details of picornavirus capsids. [, , , ] Crystallographic studies of Pleconaril-virus complexes provide valuable information about capsid assembly, stability, and the mechanisms of antiviral resistance.

  • Developing Antiviral Resistance Models: The emergence of drug resistance is a significant challenge in antiviral therapy. Pleconaril-resistant virus variants have been isolated and characterized, providing insights into the genetic basis of resistance and the potential for developing strategies to overcome it. [, , , ]

  • Exploring Novel Drug Targets: Studies on Pleconaril and its derivatives have spurred the search for alternative drug targets within the picornavirus replication cycle. [, ] Identifying novel targets is crucial for developing new antiviral therapies with broader activity and improved efficacy.

Future Directions
  • Overcoming Drug Resistance: Research efforts should focus on developing Pleconaril analogs or novel compounds that can effectively target resistant virus strains. [, , , ] Understanding the structural basis of resistance and designing drugs that circumvent these mutations is crucial for future antiviral development.

  • Broadening the Antiviral Spectrum: While Pleconaril exhibits activity against a wide range of picornaviruses, expanding its spectrum to encompass other viral families could significantly impact public health. [, ] This can be achieved by exploring structural similarities in viral capsid proteins and developing compounds with broader binding affinities.

  • Combination Therapies: Combining Pleconaril with other antiviral agents targeting different stages of the viral life cycle could enhance its efficacy and potentially prevent the emergence of resistance. [, , ]

Rupintrivir

  • Compound Description: Rupintrivir is a peptidomimetic antiviral compound that acts as a 3C protease inhibitor, targeting a key enzyme involved in the replication process of picornaviruses, including rhinoviruses. [, ]

Pirodavir

  • Compound Description: Pirodavir is a small-molecule antiviral compound that inhibits the replication of rhinoviruses, also by binding to the viral capsid protein VP1. [, ]

Vapendavir

  • Compound Description: Vapendavir is another capsid-binding antiviral compound that demonstrates broad-spectrum activity against enteroviruses and rhinoviruses. Similar to Pleconaril, it targets a hydrophobic pocket in the VP1 capsid protein, interfering with viral uncoating. []

AG7088

  • Compound Description: AG7088 (also known as vapendavir) is a small molecule capsid-binding antiviral compound with in vitro activity against human rhinoviruses. []

OBR-5-340

  • Compound Description: OBR-5-340 is a pyrazolopyrimidine compound exhibiting antiviral activity against pleconaril-resistant rhinoviruses. It acts by binding to the viral capsid, preventing conformational changes necessary for genome release. []
  • Relevance: OBR-5-340 is particularly interesting as it demonstrates efficacy against Pleconaril-resistant rhinoviruses. [] While Pleconaril primarily targets a hydrophobic pocket in VP1, OBR-5-340 binds near the pocket entrance, suggesting a different binding geometry and interaction. This unique binding mode makes OBR-5-340 a potential candidate for overcoming Pleconaril resistance.

11526092

  • Compound Description: 11526092 is an isoxazole-3-carboxamide analogue of Pleconaril. This compound displays potent inhibition of EV-D68 and other enteroviruses, including pleconaril-resistant strains. []

Disoxaril

  • Compound Description: Disoxaril is an antiviral compound belonging to the class of WIN compounds. It exhibits antiviral activity against enteroviruses, including coxsackievirus B1. []
  • Relevance: Disoxaril is relevant to Pleconaril research as it represents another class of antiviral compounds with activity against enteroviruses. The exploration of Disoxaril in combination therapy with other antivirals, such as Pleconaril, highlights the importance of developing strategies to overcome drug resistance. []

MDL-860

  • Compound Description: MDL-860 is an enteroviral RNA synthesis inhibitor, targeting a different stage of the viral lifecycle compared to capsid binders like Pleconaril. []
  • Relevance: MDL-860's distinct mechanism of action makes it a valuable candidate for combination therapy with Pleconaril. Studies have shown that alternating administration of Pleconaril, MDL-860, and oxoglaucine effectively inhibits coxsackievirus B1 infection in mice, preventing the emergence of drug resistance. [] This synergistic effect underscores the potential benefits of combining antiviral agents with distinct mechanisms of action.

Properties

CAS Number

153168-05-9

Product Name

Pleconaril

IUPAC Name

3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Molecular Formula

C18H18F3N3O3

Molecular Weight

381.3 g/mol

InChI

InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3

InChI Key

KQOXLKOJHVFTRN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

SR-263843; SR-63843; VP-63843; Win-63843; SR263843; SR63843; VP63843; Win63843; SR 263843; SR 63843; VP 63843; Win 63843; Pleconaril, Picovir.

Canonical SMILES

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.